REACTION_CXSMILES
|
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].S(C1C=CC(C)=CC=1)(OC[CH2:15][Cl:16])(=O)=O.[C:24](=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Cl:16][CH2:15][CH2:9][O:8][C:1]1[CH:7]=[CH:6][CH:5]=[CH:4][C:2]=1[O:3][CH3:24] |f:2.3.4|
|
Name
|
|
Quantity
|
52.88 g
|
Type
|
reactant
|
Smiles
|
C=1(C(O)=CC=CC1)OC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCCl)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
88.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Type
|
CUSTOM
|
Details
|
is stirred mechanically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
The reaction is filtered
|
Type
|
WASH
|
Details
|
the solid is rinsed with 2-butanone
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
WASH
|
Details
|
washed with 1N NaOH
|
Type
|
CUSTOM
|
Details
|
to remove unreacted guaiacol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
slowly crystallized
|
Type
|
CUSTOM
|
Details
|
The solid is isolated with cold cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCOC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.47 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |